![molecular formula C18H20N2O2 B1596284 N-(4-benzamidobutyl)benzamide CAS No. 31991-78-3](/img/structure/B1596284.png)
N-(4-benzamidobutyl)benzamide
Overview
Description
“N-(4-benzamidobutyl)benzamide” is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.36 . It is also known by other names such as Haplamide, n,n’-(Butane-1,4-diyl)dibenzamide, and Benzamide, N,N’-1,4-butanediylbis .
Synthesis Analysis
The synthesis of benzamide derivatives, including “N-(4-benzamidobutyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “N-(4-benzamidobutyl)benzamide” can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques are used for the identification of functional groups and confirmation of the structure of the compound .Chemical Reactions Analysis
Benzamides, including “N-(4-benzamidobutyl)benzamide”, are usually produced from the reaction between carboxylic acids and amines at high temperature . This reaction is incompatible with most functionalized molecules .Physical And Chemical Properties Analysis
Most amides, including “N-(4-benzamidobutyl)benzamide”, are solids at room temperature . The boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Bischler-Napieralski Reaction: N-(4-benzamidobutyl)benzamide derivatives have been synthesized using the Bischler-Napieralski reaction. The synthesis process involves cyclizing N-(4-aryl-4-hydroxybuty1)benzamides to 3-arylmethylidene-4,5-dihydro-3H-pyrroles, revealing the formation of N-(4-aryibut-3-enyl)benzamide intermediates. This process was confirmed by X-ray crystallographic analysis, which established the E-isomer configuration of the products (Browne, Skelton, & White, 1981).
Applications in Cancer Research
Targeted Drug Delivery for Melanoma
Research into benzamide derivatives, specifically N-(2-(diethylamino)ethyl)benzamides, has shown promise for targeted drug delivery in melanoma treatment. These derivatives, when conjugated with alkylating cytostatics, demonstrated enhanced toxicity against melanoma cells compared to the parent compounds. This suggests their potential for selective in vivo delivery of cytostatics in melanoma cells, enhancing therapeutic efficacy (Wolf et al., 2004).
Histone Deacetylase Inhibition
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a benzamide derivative, has been identified as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound exhibits antitumor activity by blocking cancer cell proliferation and inducing apoptosis, demonstrating potential as an anticancer drug (Zhou et al., 2008).
Other Pharmacological Applications
Antitubercular Activity
A study on 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives revealed significant antitubercular activity against Mycobacterium tuberculosis. These compounds were also found to be non-cytotoxic in nature, suggesting their potential as leads in antitubercular drug discovery (Nimbalkar et al., 2018).
Inhibition of Human Recombinant Alkaline Phosphatase
N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, synthesized from antipyrine, have shown potential biological applications. They were screened against human recombinant alkaline phosphatase, indicating potential use in medicinal chemistry (Saeed et al., 2015).
properties
IUPAC Name |
N-(4-benzamidobutyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(15-9-3-1-4-10-15)19-13-7-8-14-20-18(22)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFWQDFBUPYPIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953881 | |
Record name | N,N'-(Butane-1,4-diyl)dibenzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60953881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamidobutyl)benzamide | |
CAS RN |
31991-78-3 | |
Record name | NSC16587 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(Butane-1,4-diyl)dibenzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60953881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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